molecular formula C21H25N3OS B11038202 N-cycloheptyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-cycloheptyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11038202
M. Wt: 367.5 g/mol
InChI Key: IARDBRUEYIGLKZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a cycloheptyl group and a 4-methylphenyl group, contributes to its distinct pharmacological profile.

Preparation Methods

The synthesis of N-cycloheptyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the following steps :

    Formation of the Imidazo[2,1-b]thiazole Core: This is achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b]thiazole scaffold.

    Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the imidazo[2,1-b]thiazole intermediate.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a 4-methylphenyl boronic acid or halide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

N-cycloheptyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of any reducible functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified imidazo[2,1-b]thiazole derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules, particularly those with anticancer and antimicrobial properties.

    Biology: It has been investigated for its cytotoxic effects against various cancer cell lines, including HepG2 and MDA-MB-231, showing promising results as a potential anticancer agent.

    Medicine: Due to its broad spectrum of biological activities, the compound is being explored for its therapeutic potential in treating infections, inflammation, and cancer.

    Industry: The compound’s unique chemical structure makes it a useful building block in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit key enzymes and receptors involved in cell proliferation and survival, such as VEGFR2 (vascular endothelial growth factor receptor 2). By binding to these targets, the compound disrupts signaling pathways that promote cancer cell growth and survival, leading to cell death.

Comparison with Similar Compounds

N-cycloheptyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as :

    N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has similar anticancer properties but differs in its substituent groups, which may affect its potency and selectivity.

    2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: This derivative shows higher inhibition of VEGFR2 and greater selectivity against certain cancer cell lines compared to N-cycloheptyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide.

    Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an immunomodulator and anticancer agent, Levamisole has a different mechanism of action and therapeutic applications.

The uniqueness of N-cycloheptyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide lies in its specific substituent groups, which confer distinct biological activities and potential therapeutic benefits.

Properties

Molecular Formula

C21H25N3OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-cycloheptyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C21H25N3OS/c1-15-8-10-16(11-9-15)19-13-24-18(14-26-21(24)23-19)12-20(25)22-17-6-4-2-3-5-7-17/h8-11,13-14,17H,2-7,12H2,1H3,(H,22,25)

InChI Key

IARDBRUEYIGLKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4CCCCCC4

Origin of Product

United States

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